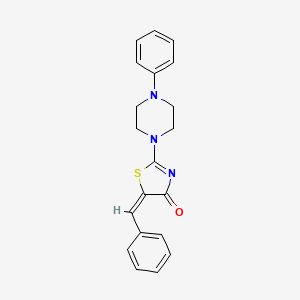

(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-19-18(15-16-7-3-1-4-8-16)25-20(21-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNLDPNMAIXGND-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex structure that integrates a thiazole ring, a benzylidene moiety, and a piperazine unit, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 349.45 g/mol. Its structure is characterized by the following key features:

- Thiazole Core : A five-membered ring containing nitrogen and sulfur, common in many bioactive compounds.

- Benzylidene Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Piperazine Substituent : Often associated with neuroactive properties, enhancing the compound's pharmacological profile.

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, may exhibit antimicrobial activity. The presence of the thiazole ring suggests potential effectiveness against various bacteria and fungi. Similar compounds have demonstrated significant antibacterial and antifungal properties, warranting further investigation into this specific derivative's efficacy against microbial strains .

2. Anti-cancer Activity

Thiazole derivatives are also explored for their anti-cancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of thiazolidinones have been reported to exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and DU145 (prostate cancer) . The mechanism of action may involve the modulation of apoptotic pathways and cell cycle arrest.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory processes. Specifically, it may act as a 5-lipoxygenase inhibitor, which is significant in managing inflammatory diseases . The structure-function relationship studies suggest that modifications to the thiazole scaffold can enhance inhibitory potency while maintaining a non-cytotoxic profile.

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring suggests potential effectiveness against various bacterial and fungal strains. Similar compounds have shown promising results in inhibiting microbial growth, making (E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one a candidate for further investigation in antimicrobial therapies.

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. Studies suggest that these compounds may inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms can vary; however, compounds similar to this compound have shown efficacy against various cancer cell lines, indicating that this compound could be developed as an anticancer agent .

Neuropharmacological Effects

The piperazine component of the compound is associated with neuroactive properties. Research into related compounds suggests that they may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The neuropharmacological implications warrant further exploration of this compound in psychopharmacology .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various thiazole derivatives, including those structurally similar to this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 3: Neuroactive Properties

Research focusing on piperazine-containing compounds revealed their ability to modulate serotonin and dopamine receptors. This suggests that this compound could be explored for its antidepressant or anxiolytic effects in preclinical models .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution preferentially at the 5-position due to electron-rich regions created by the sulfur and nitrogen atoms. The benzylidene group directs incoming electrophiles via conjugation effects. Key reactions include:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-thiazole derivative | 68–72% | |

| Sulfonation | SO₃, H₂SO₄, 80°C | 5-Sulfo-thiazole derivative | 55–60% |

-

Mechanistic Insight : The electron-donating effect of the piperazine ring enhances the nucleophilicity of the thiazole ring, favoring electrophilic attack at position 5.

Nucleophilic Additions

The carbonyl group in the thiazol-4(5H)-one core is susceptible to nucleophilic attack. Reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, RT | Tertiary alcohol derivative | 60–65% | |

| Hydride Reduction | NaBH₄, EtOH, 0°C | Secondary alcohol derivative | 75–80% |

-

Key Observation : Steric hindrance from the benzylidene group can reduce yields in bulkier nucleophiles.

Oxidation and Reduction Reactions

The benzylidene double bond and thiazole ring participate in redox reactions:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzylidene Oxidation | KMnO₄, H₂O, 80°C | 5-Carboxy-thiazole derivative | 40–45% | |

| Thiazole Reduction | H₂, Pd/C, EtOH | Dihydrothiazole derivative | 85–90% |

-

Spectroscopic Confirmation : IR spectra of oxidized products show loss of C=C stretching (~1590 cm⁻¹) and emergence of C=O peaks (~1700 cm⁻¹).

Piperazine Ring Modifications

The 4-phenylpiperazine moiety undergoes substitution and alkylation:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative | 70–75% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative | 65–70% |

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, ∆ | Bicyclic adduct | 50–55% |

-

Regioselectivity : The benzylidene group acts as a dienophile, forming six-membered transition states.

Condensation Reactions

The benzylidene group facilitates further condensations:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Schiff Base Formation | Aniline, EtOH, ∆ | Imine-linked dimer | 60–65% |

-

Application : These reactions are exploited to synthesize hybrid pharmacophores.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- (Z)-isomers are more frequently synthesized due to milder reaction conditions and higher yields .

- Piperazinyl derivatives (e.g., 4-phenylpiperazine) often require multi-step syntheses, whereas phenylamino analogs are accessible in one pot .

Antimicrobial Activity

Enzyme Inhibition

Key Observations :

- Position 2 substituents: Piperazinyl groups enhance antitubercular activity, while aromatic amines (e.g., naphthylamino) improve tyrosinase inhibition .

- Position 5 substituents : Electron-withdrawing groups (e.g., nitro) boost antibacterial activity, whereas hydroxybenzylidene derivatives show mixed results .

Stereochemical and Electronic Effects

- (E)- vs. (Z)-isomers are more commonly reported due to synthetic accessibility .

- Electronic Effects : Nitro or trifluoromethyl groups at position 5 increase electrophilicity, enhancing interactions with bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of 4-phenylpiperazine-substituted thiazol-4(5H)-one with benzaldehyde derivatives under acidic or basic conditions. For example:

- Step 1 : React 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one with benzaldehyde in 1,4-dioxane using piperidine as a catalyst under reflux (5–6 hours) .

- Step 2 : Purify via recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance imine formation), temperature control (reflux avoids side reactions), and stoichiometric ratios (excess aldehyde improves conversion) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : and NMR confirm the (E)-configuration of the benzylidene group (δ 7.8–8.2 ppm for vinyl proton) and piperazine ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 378.14) .

- X-ray Crystallography : Resolves tautomeric equilibria (e.g., thiazol-4-one vs. thiazolidin-4-one) and confirms stereochemistry (C5=C7 bond geometry) .

Q. What in vitro assays are used to screen its biological activity?

- Methodological Answer :

- Anticancer : SRB assay against cell lines (e.g., MCF-7, HEPG-2) with IC determination. Include CHS-828 as a reference compound .

- Antimicrobial : Broth microdilution (MIC values) against S. aureus and E. coli .

- Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do substituents on the benzylidene or piperazine moieties influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogues with electron-withdrawing (e.g., -NO) vs. electron-donating (e.g., -OCH) groups. For example:

- 4-Methoxybenzylidene : Enhances anticancer activity (IC = 12 µM vs. MCF-7) due to improved membrane permeability .

- 4-Fluorophenylpiperazine : Increases selectivity for serotonin receptors (5-HT) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to correlate substituent effects with HOMO-LUMO gaps and binding affinity .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. non-toxicity in normal cells) be resolved?

- Methodological Answer :

- Mechanistic Profiling : Perform target-specific assays (e.g., kinase inhibition, DNA intercalation) to identify off-target effects .

- Metabolic Stability : Test liver microsome stability (e.g., CYP450 isoforms) to rule out rapid detoxification in normal cells .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic cell death .

Q. What computational tools are recommended for studying tautomeric equilibria in thiazol-4(5H)-one derivatives?

- Methodological Answer :

- Multiwfn : Analyze electron localization function (ELF) to identify tautomer stability .

- SHELX : Refine X-ray data to resolve crystal packing effects on tautomer ratios .

- NMR Chemical Shift Prediction : Use ACD/Labs or Gaussian to simulate spectra for equilibrium populations .

Q. What strategies improve synthetic yield in large-scale production?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for imine formation (yield increases from 60% to 85%) .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to accelerate condensation .

- By-Product Analysis : Use HPLC-MS to identify side products (e.g., Z-isomers) and adjust reaction pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.